Aspartyl-Isoleucine

Metabolic Disease Enzymology Nutraceutical Development

Procure Aspartyl-Isoleucine (Asp-Ile, CAS 13433-07-3) as a sequence-specific research dipeptide. Unlike generic mixtures or free amino acids, this compound exhibits a patented polypharmacological profile—simultaneously inhibiting both α-glucosidase and HMG-CoA reductase—making it a unique lead for metabolic syndrome studies. Its N-terminal aspartate residue provides enhanced intestinal stability against proteolysis, serving as a validated model for oral peptide delivery design. This endogenous metabolite (HMDB0028756) is essential for reproducible research where sequence-dependent bioactivity is critical.

Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
Cat. No. B13127973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartyl-Isoleucine
Molecular FormulaC10H18N2O5
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C10H18N2O5/c1-3-5(2)8(10(16)17)12-9(15)6(11)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6-,8-/m0/s1
InChIKeyBSWHERGFUNMWGS-HAFWLYHUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspartyl-Isoleucine (Asp-Ile) Dipeptide: Identity and Baseline Characteristics for Scientific Procurement


Aspartyl-Isoleucine (Asp-Ile, DI dipeptide, CAS 13433-07-3) is an alpha-dipeptide formed by a peptide bond between L-aspartic acid and L-isoleucine [1]. It is recognized as an endogenous protein degradation intermediate, classified as an 'Expected' human urinary metabolite in the Human Metabolome Database (HMDB0028756) [2]. The compound exists as a white crystalline solid with a molecular formula of C₁₀H₁₈N₂O₅, a molecular weight of 246.26 g/mol, and a predicted water solubility of 9.71 g/L at 25°C (ALOGPS) [3]. While many dipeptides are transient catabolic intermediates, Asp-Ile has been specifically patented for dual-function bioactivity, distinguishing it from metabolically inert analogs [4].

Aspartyl-Isoleucine (Asp-Ile): Why Simple Dipeptide or Amino Acid Substitution Compromises Research Outcomes


The procurement of Asp-Ile cannot be substituted with a generic dipeptide or a simple mixture of L-aspartic acid and L-isoleucine due to sequence-specific bioactivity and distinct physicochemical properties. Structural modeling demonstrates that the N-terminal aspartyl residue confers enhanced intestinal stability against luminal proteolysis compared to dipeptides lacking this feature [1]. Furthermore, a Chinese invention patent explicitly claims that the specific Asp-Ile sequence exhibits dual-function inhibition of both α-glucosidase and HMG-CoA reductase—a polypharmacological profile that is absent in its constituent free amino acids or the reverse sequence (Ile-Asp) [2]. Relying on generic substitutes would therefore invalidate studies targeting this specific dual enzyme inhibition or investigations into peptide stability mediated by the N-terminal aspartate residue.

Aspartyl-Isoleucine (Asp-Ile) Procurement Evidence: Quantified Differentiation in Activity, Stability, and Formulation


Dual-Function Enzyme Inhibition: α-Glucosidase and HMG-CoA Reductase Activity of Asp-Ile

Asp-Ile is claimed to function as a dual inhibitor of both α-glucosidase and HMG-CoA reductase, a unique polypharmacological profile not reported for its constituent amino acids or the reverse sequence dipeptide Ile-Asp [1]. This sequence-specific activity is claimed in Chinese Patent CN103936827A [1].

Metabolic Disease Enzymology Nutraceutical Development

Enhanced Intestinal Stability Conferred by N-Terminal Aspartate Residue

A quantitative structure-activity relationship (QSAR) study of 228 dipeptides identified that N-terminal amino acid residues Asp, Gly, and Pro confer stabilization toward luminal enzymatic peptide hydrolysis [1]. Asp-Ile, possessing N-terminal aspartate, is predicted to exhibit superior intestinal stability compared to dipeptides lacking this feature, such as those with N-terminal Ala or Leu [1].

Peptide Stability Oral Bioavailability QSAR Modeling

Dipeptide Formulation for Improved Solubility and Processing Characteristics

A patent (EP1941896A1) discloses that formulating branched-chain amino acids (BCAAs) like isoleucine as dipeptides with an N-terminal α-aspartyl residue significantly improves solubility and tableting properties compared to the free amino acids [1]. The claimed composition includes α-aspartyl-isoleucine (Asp-Ile) as a preferred embodiment for oral administration [1].

Oral Formulation Solubility Enhancement Pharmaceutical Processing

Predicted Physicochemical Profile: Water Solubility and Lipophilicity

Asp-Ile exhibits a predicted water solubility of 9.71 g/L (ALOGPS) and a logP of -2.8, indicating high hydrophilicity [1]. For context, the widely studied dipeptide sweetener aspartame (Asp-Phe-OMe) has a reported water solubility of approximately 10 g/L at pH 7.0, but its solubility drops to 1 g/L at pH 3.0, presenting formulation challenges . The high predicted solubility of Asp-Ile, coupled with its lack of a methyl ester group, suggests potentially more robust solubility across a broader pH range compared to esterified analogs.

Physicochemical Characterization Formulation Design Solubility

Recommended Research and Industrial Applications for Aspartyl-Isoleucine (Asp-Ile) Based on Evidence


Metabolic Disease Research: Investigating Dual α-Glucosidase and HMG-CoA Reductase Inhibition

Researchers investigating polypharmacological approaches to metabolic syndrome should procure Asp-Ile as a lead compound. The patented claim of dual-function enzyme inhibition (α-glucosidase and HMG-CoA reductase) provides a unique starting point for studying simultaneous glycemic and lipidemic regulation in a single molecular entity [1]. This application is distinct from studies using single-target inhibitors or mixtures of free amino acids.

Oral Peptide Formulation Development: Enhancing Stability and Processability

Formulation scientists aiming to improve the oral delivery of branched-chain amino acids (BCAAs) should consider Asp-Ile over free isoleucine. Evidence from patent literature indicates that α-aspartyl dipeptides of BCAAs exhibit superior solubility and tableting properties [2]. This makes Asp-Ile a valuable model compound for developing nutraceutical or pharmaceutical oral dosage forms with enhanced manufacturability.

Peptide Stability Studies: Investigating the Role of N-Terminal Aspartate

Investigators studying the relationship between dipeptide sequence and intestinal stability should utilize Asp-Ile as a model compound. QSAR modeling has identified N-terminal aspartate as a key stabilizing residue against luminal proteolysis [3]. Procuring Asp-Ile allows for empirical validation of these computational predictions and serves as a benchmark for designing stable, orally active peptide sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspartyl-Isoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.